molecular formula C13H11N5 B14142232 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine CAS No. 30466-96-7

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine

Cat. No.: B14142232
CAS No.: 30466-96-7
M. Wt: 237.26 g/mol
InChI Key: CGPWHCJQHWCRNO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a phenylethenyl group attached to the purine ring, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine typically involves the reaction of purine derivatives with styrene or its derivatives under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where the purine derivative reacts with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the phenylethenyl group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(E)-2-phenylethenyl]-adenine
  • 8-[(E)-2-phenylethenyl]-guanine
  • 8-[(E)-2-phenylethenyl]-hypoxanthine

Uniqueness

8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenylethenyl group provides enhanced reactivity and binding characteristics compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

30466-96-7

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

8-[(E)-2-phenylethenyl]-7H-purin-6-amine

InChI

InChI=1S/C13H11N5/c14-12-11-13(16-8-15-12)18-10(17-11)7-6-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16,17,18)/b7-6+

InChI Key

CGPWHCJQHWCRNO-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=NC=NC(=C3N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.